molecular formula C25H28N4O B2996398 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034508-74-0

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2996398
CAS No.: 2034508-74-0
M. Wt: 400.526
InChI Key: MEHZXPNIOKBART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with the molecular formula C₂₅H₂₈N₄O and a molecular weight of 400.5 g/mol . This urea derivative features a benzhydryl (diphenylmethyl) group and a piperidine ring substituted with a pyridin-4-yl moiety, connected via a methylurea linker. The specific spatial arrangement of these components is defined by its SMILES notation: O=C(NCC1CCN(c2ccncc2)CC1)NC(c1ccccc1)c1ccccc1 . This compound belongs to a class of N -aryl- N' -arylmethylurea scaffolds that are of significant interest in medicinal chemistry and drug discovery. Urea derivatives are particularly valued for their ability to act as multi-target inhibitors, as they possess both hydrogen bond donor and acceptor properties, enabling robust interactions with various biological targets such as protein kinases . Structural analogs of this compound, which incorporate a flexible benzylurea scaffold and a pyridyl group, have been designed to enhance molecular flexibility and improve binding characteristics compared to more rigid diaryl ureas . Furthermore, related compounds featuring the 1-methylpiperidin-4-yl group have demonstrated potent and selective antiproliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and prostate cancer (PC-3), while showing minimal cytotoxicity towards normal human liver cells . The benzhydryl moiety is a common pharmacophore in therapeutic agents, often contributing to receptor binding affinity. This product is designated For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheets (SDS) before handling.

Properties

IUPAC Name

1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHZXPNIOKBART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl chloride is reacted with an appropriate amine to form the benzhydryl amine intermediate.

    Pyridinyl Piperidine Synthesis: The pyridinyl piperidine moiety is synthesized separately, often starting from pyridine and piperidine derivatives.

    Coupling Reaction: The benzhydryl amine intermediate is then coupled with the pyridinyl piperidine under controlled conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and pyridinyl positions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) PSA (Ų) Source
1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (Target) C27H29N5O ~439.56 Pyridin-4-yl, Benzhydryl ~4.2* ~65.3* -
1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (Analog 1) C24H27N5O 401.5 Pyrimidin-2-yl, Benzhydryl ~3.8 ~70.1
1-Benzyl-3-(2-chloropyridin-4-yl)urea (Analog 2) C13H12ClN3O 261.71 2-Chloropyridin-4-yl, Benzyl 2.16 59.35
(1-Benzylpiperidin-4-yl)urea (Analog 3) C13H19N3O 233.31 Benzyl, Unsubstituted piperidine 2.16 59.35
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Analog 4) C29H30N8O2 522.61 Pyrazolo-pyrimidine, Morpholine, Indole ~3.5 ~120

*Estimated based on structural similarity to analogs.

Key Observations:
  • Analog 1 replaces pyridin-4-yl with pyrimidin-2-yl, reducing molecular weight by ~38 g/mol. Pyrimidine’s dual nitrogen atoms may alter hydrogen-bonding capacity compared to pyridine .
  • Analog 3 lacks the benzhydryl group, resulting in significantly lower molecular weight and lipophilicity, which may limit CNS penetration .
  • Analog 4 incorporates a bulky pyrazolo-pyrimidine-morpholine-indole system, increasing PSA (~120 Ų) and likely reducing membrane permeability despite higher complexity .

Research Findings and Limitations

  • In Vivo Efficacy : Compounds like Analog 1 and Analog 4 have been evaluated in preclinical models for CNS disorders, with Analog 4 showing prolonged half-life due to its complex structure .
  • Data Gaps : Physicochemical properties (e.g., melting point, solubility) for the target compound are unspecified, unlike Analog 2 and Analog 3 , which have partial data .

Biological Activity

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a complex structure that includes benzhydryl and piperidine moieties, which contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its role as a receptor modulator . It has been studied for its effects on the melanocortin subtype-4 receptor (MC4R), where it acts as a partial agonist. This action is significant in the context of obesity treatment, as it can influence appetite regulation without the side effects typically associated with other weight loss medications .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-obesity Efficacy : In rodent models, it has demonstrated an ability to reduce body weight without enhancing erectile function, a common side effect seen with other compounds targeting similar pathways .
  • Monoacylglycerol Lipase Inhibition : The compound has also been linked to the inhibition of monoacylglycerol lipase (MGL), an enzyme involved in endocannabinoid degradation. This inhibition may have implications for pain management and metabolic disorders .

Study 1: MC4R Modulation

In a study focusing on MC4R, this compound was found to selectively activate the receptor, leading to reduced food intake in animal models. The study highlighted the compound's potential as a therapeutic agent for obesity without unwanted sexual side effects .

Study 2: MGL Inhibition

Another investigation revealed that derivatives of the compound exhibited significant inhibition of MGL, suggesting potential applications in managing pain and inflammation. The study reported IC50 values indicating effective inhibition at low concentrations, which could translate into clinically relevant doses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameMC4R Agonist ActivityMGL Inhibition ActivityNotes
This compoundModerateSignificantEffective in rodent models for obesity
Piperazine urea derivativePotentModerateKnown for selective MC4R activation
Other piperidine derivativesVariableLowLess selective and effective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.